![molecular formula C13H14N4O5S B2737590 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 1904372-58-2](/img/structure/B2737590.png)
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C13H14N4O5S and its molecular weight is 338.34. The purity is usually 95%.
BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Behavior and Chemical Reactivity
Research into the photolysis of 3-phenyl-Δ2-oxadiazol-5-one has shown that irradiation leads to the elimination of carbon dioxide and subsequent rearrangement and fragmentation reactions, which could be relevant for studying the photochemical stability and reactivity of related oxadiazole compounds (Boyer & Frints, 1970).
Molecular Wires and Optoelectronic Properties
The synthesis and characterization of π-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives highlight their potential in the development of molecular wires with specific redox, structural, and optoelectronic properties, which may be relevant for applications in electronics and photonics (Wang et al., 2006).
Antidiabetic Activity
A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have been synthesized and evaluated for in vitro antidiabetic activity, demonstrating the potential therapeutic applications of oxadiazole derivatives in the treatment of diabetes (Lalpara et al., 2021).
Cholinesterase Inhibition for Treating Dementias
Research on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and their analogues has shown moderate dual inhibition of acetyl- and butyrylcholinesterase, indicating potential for the treatment of dementias and myasthenia gravis (Pflégr et al., 2022).
Electrosynthesis and Optoelectronic Properties
The electropolymerization of N-methyl-3,4-dihydrothieno[3,4-b][1,4]oxazine in an ionic liquid demonstrated potential for low-potential synthesis of polymers with favorable electroactivity and optoelectronic properties, relevant for materials science research (Feng et al., 2015).
properties
IUPAC Name |
1,1-dioxo-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c18-10-5-8(1-3-14-10)12-16-11(22-17-12)6-15-13(19)9-2-4-23(20,21)7-9/h1,3,5,9H,2,4,6-7H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEGRCLFKSDLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide |
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